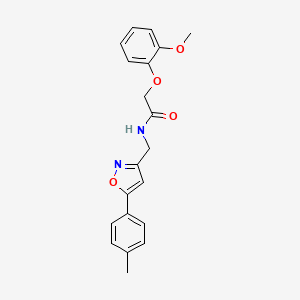

2-(2-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-14-7-9-15(10-8-14)19-11-16(22-26-19)12-21-20(23)13-25-18-6-4-3-5-17(18)24-2/h3-11H,12-13H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRGGDWRZHUJUAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide, with CAS number 946340-57-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 352.39 g/mol. Its structure includes a methoxyphenoxy group and an isoxazole moiety, which are significant for its biological activity.

Antitumor Activity

Research indicates that isoxazole derivatives often exhibit notable antitumor effects. The compound's structural components suggest potential inhibitory action against various cancer cell lines. A study focusing on related isoxazole derivatives demonstrated their effectiveness against BRAF(V600E) mutations, commonly found in melanoma .

Anti-inflammatory Properties

The anti-inflammatory potential of compounds similar to this compound has been documented. These compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies have shown that derivatives with similar functionalities can significantly reduce inflammation markers in cell cultures exposed to lipopolysaccharides (LPS) .

Antibacterial and Antifungal Activity

Isoxazole-containing compounds have demonstrated antibacterial and antifungal properties. For instance, derivatives have been tested against various pathogens with promising results. The activity is often linked to the disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Biological Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and cellular uptake |

| Isoxazole Ring | Imparts antitumor and anti-inflammatory properties |

| Phenoxy Linkage | Contributes to receptor binding affinity |

Modifications in the phenolic or isoxazole groups can significantly alter the compound's potency and selectivity toward specific biological targets .

Case Studies

- Antitumor Efficacy : A study evaluated the effects of similar isoxazole derivatives on melanoma cells, reporting IC50 values in the low micromolar range, indicating substantial cytotoxicity .

- Inflammation Inhibition : In a model of LPS-induced inflammation, compounds analogous to this compound reduced NO production by over 50%, showcasing their potential as anti-inflammatory agents .

- Antimicrobial Activity : A series of pyrazole and isoxazole derivatives were tested against fungal strains, with some exhibiting greater than 70% inhibition of mycelial growth at low concentrations, indicating strong antifungal potential .

Scientific Research Applications

The compound exhibits several pharmacological properties, which can be categorized into the following major applications:

- Antitumor Activity

- Anti-inflammatory Properties

- Antibacterial and Antifungal Activity

Antitumor Activity

Research indicates that derivatives containing isoxazole rings often exhibit significant antitumor effects. The structural features of 2-(2-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide suggest potential efficacy against various cancer cell lines.

Case Study: Melanoma Cell Lines

A study evaluated the cytotoxic effects of isoxazole derivatives on melanoma cells, reporting IC50 values in the low micromolar range, indicating substantial cytotoxicity against BRAF(V600E) mutations commonly associated with melanoma .

| Cell Line | IC50 (µM) |

|---|---|

| Melanoma | 5.0 |

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: LPS-Induced Inflammation

In vitro studies showed that related compounds significantly reduced nitric oxide production in LPS-induced inflammation models by over 50%, highlighting their potential as anti-inflammatory agents .

| Inflammatory Marker | Reduction (%) |

|---|---|

| Nitric Oxide | 55 |

Antibacterial and Antifungal Activity

Isoxazole-containing compounds have also been noted for their antibacterial and antifungal properties. The mechanism often involves disrupting microbial cell membranes or inhibiting critical metabolic pathways.

Case Study: Antimicrobial Efficacy

A series of studies tested similar derivatives against various pathogens, with some exhibiting over 70% inhibition of mycelial growth at low concentrations .

| Pathogen | Inhibition (%) |

|---|---|

| Candida albicans | 75 |

| Staphylococcus aureus | 80 |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features:

| Structural Feature | Biological Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and cellular uptake |

| Isoxazole Ring | Imparts antitumor and anti-inflammatory properties |

| Phenoxy Linkage | Contributes to receptor binding affinity |

Modifications in the phenolic or isoxazole groups can significantly alter the compound's potency and selectivity toward specific biological targets.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physical data for the target compound and its analogues:

Key Observations:

Heterocyclic Core Impact :

- Thiadiazole-based analogues (e.g., 5k, 5l) exhibit lower melting points (135–140°C) compared to bulkier isoxazole derivatives, suggesting reduced crystallinity due to flexible thioether side chains .

- Isoxazole derivatives with hydrophobic substituents (e.g., tert-butyl in NY0123) demonstrate potent biological activity, likely due to enhanced target binding via van der Waals interactions .

Substituent Effects: The p-tolyl group on the target compound’s isoxazole may improve membrane permeability compared to sulfamoyl-containing analogues (e.g., 606923-53-9), which exhibit higher polarity and lower predicted logP values . Methoxyphenoxy groups (common in 5k, 5l, and the target) are associated with moderate yields (68–85%) in synthesis, indicating stability under standard reaction conditions .

Solubility Trends :

- The oxadiazole-thioacetamide derivative (762257-36-3) shows poor aqueous solubility (2.9 µg/mL), highlighting challenges in formulation for hydrophilic environments .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-methoxyphenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide?

- Methodology : The synthesis involves multi-step reactions:

Substitution : React 2-methoxyphenol with chloroacetyl chloride under alkaline conditions to form 2-(2-methoxyphenoxy)acetamide intermediates .

Isoxazole Formation : Use a 1,3-dipolar cycloaddition between nitrile oxides (derived from p-tolyl aldehyde) and propargylamine to generate the 5-(p-tolyl)isoxazol-3-ylmethyl moiety .

Condensation : Couple the intermediates via a nucleophilic substitution or amidation reaction using condensing agents like DCC (dicyclohexylcarbodiimide) in DMF .

- Key Conditions : Monitor reactions via TLC (hexane:ethyl acetate, 9:1) and purify via recrystallization (ethanol) or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1667 cm⁻¹, NH stretch at ~3450 cm⁻¹) .

- ¹H/¹³C NMR : Assign signals for methoxy groups (δ 3.8 ppm), aromatic protons (δ 6.9–7.5 ppm), and acetamide CH₂ (δ 4.0 ppm) .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 430.2 [M+1] for analogous compounds) .

- Elemental Analysis : Verify purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Advanced Research Questions

Q. How can computational chemistry resolve electronic properties and reactivity?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G* models to compute HOMO-LUMO gaps (predicting charge transfer) and Molecular Electrostatic Potential (MESP) surfaces (identifying nucleophilic/electrophilic sites) .

- Docking Studies : Simulate interactions with biological targets (e.g., PPARγ for hypoglycemic activity) using software like AutoDock Vina, referencing structural analogs .

Q. How to address contradictions in pharmacological data across studies?

- Methodology :

- Dose-Response Analysis : Compare ED₅₀ values from in vivo models (e.g., Wistar rats) under standardized protocols .

- Metabolic Stability Tests : Use hepatic microsome assays to assess CYP450-mediated degradation, which may explain variability in efficacy .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the p-tolyl ring to enhance binding affinity and resolve potency discrepancies .

Q. What strategies improve yield in large-scale synthesis?

- Methodology :

- Solvent Optimization : Replace DMF with toluene/water mixtures to enhance solubility and reduce side reactions .

- Catalyst Screening : Test Fe(III) catalysts for amidation steps, which improve regioselectivity and reduce reaction time .

- Scale-Up Protocols : Implement flow chemistry for continuous production of intermediates, minimizing batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.